2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine
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Overview
Description
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine is an organic compound that features a chlorophenyl group and a pyrimidinyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and 2-aminopyrimidine.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3-Chlorophenyl)-1-(pyrimidin-4-yl)ethan-1-amine: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H12ClN3 |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C12H12ClN3/c13-10-4-1-3-9(7-10)8-11(14)12-15-5-2-6-16-12/h1-7,11H,8,14H2 |
InChI Key |
WHMOCOODBJESGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C2=NC=CC=N2)N |
Origin of Product |
United States |
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